molecular formula C12H16O2S B14284485 S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate CAS No. 132381-65-8

S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate

Cat. No.: B14284485
CAS No.: 132381-65-8
M. Wt: 224.32 g/mol
InChI Key: JIEQZHVIOXNSKS-UHFFFAOYSA-N
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Description

S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate: is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of a methoxyphenyl group attached to a dimethylpropanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate typically involves the reaction of 4-methoxyphenol with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with a thiol reagent to yield the final thioester product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include modulation of enzyme activity and alteration of cellular processes .

Comparison with Similar Compounds

Uniqueness: Its methoxyphenyl group provides unique electronic properties, while the thioester moiety offers versatility in chemical transformations .

Properties

CAS No.

132381-65-8

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

S-(4-methoxyphenyl) 2,2-dimethylpropanethioate

InChI

InChI=1S/C12H16O2S/c1-12(2,3)11(13)15-10-7-5-9(14-4)6-8-10/h5-8H,1-4H3

InChI Key

JIEQZHVIOXNSKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)SC1=CC=C(C=C1)OC

Origin of Product

United States

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